Ibuprofen-d3 (sodium)
CAS No.: 1219805-09-0
Cat. No.: VC0196615
Molecular Formula: C13H14D3O2Na
Molecular Weight: 231.28
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1219805-09-0 |
---|---|
Molecular Formula | C13H14D3O2Na |
Molecular Weight | 231.28 |
IUPAC Name | sodium;3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoate |
Standard InChI | InChI=1S/C13H18O2.Na/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15);/q;+1/p-1/i3D3; |
SMILES | CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+] |
Chemical Identification and Structural Properties
Ibuprofen-d3 (sodium) is a deuterated variant of ibuprofen where three hydrogen atoms in the methyl group have been replaced with deuterium atoms. This strategic deuteration maintains the pharmacological profile while providing distinct analytical advantages.
Basic Identification Parameters
The compound is formally identified through several key parameters that establish its unique chemical identity:
Parameter | Value |
---|---|
Chemical Name | Sodium;3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoate |
CAS Number | 1219805-09-0 |
Molecular Formula | C₁₃H₁₄D₃NaO₂ |
Molecular Weight | 231.28 g/mol |
PubChem CID | 49849735 |
Parent Compound | rac Ibuprofen-d3 (CID 12225947) |
Creation Date | February 1, 2011 |
Last Modified | March 8, 2025 |
The compound is recognized by several synonyms including (+/-)-Ibuprofen-d3, Sodium Salt (alpha-methyl-d3) and Ibuprofen-D3 (alpha-methyl-D3) Sodium .
Structural Characteristics
The structural configuration of Ibuprofen-d3 (sodium) features the characteristic ibuprofen backbone with a specific deuteration pattern. The compound's structure can be represented through various chemical notation systems:
Notation Type | Representation |
---|---|
SMILES | [Na+].[2H]C([2H])([2H])C(C(=O)[O-])c1ccc(CC(C)C)cc1 |
InChI | InChI=1S/C13H18O2.Na/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15);/q;+1/p-1/i3D3; |
IUPAC | sodium;3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoate |
The specific trideuterio substitution occurs at the alpha-methyl position, which is critical for its applications in analytical chemistry and metabolism studies .
Physical and Chemical Properties
Understanding the physical and chemical properties of Ibuprofen-d3 (sodium) is essential for its proper handling, storage, and application in research settings.
Physical Properties
The compound exhibits specific physical characteristics that distinguish it from non-deuterated ibuprofen:
Property | Characteristic |
---|---|
Physical State | Solid (Neat) |
Storage Temperature | Room Temperature |
Shipping Temperature | Room Temperature |
Isotopic Purity | 99 atom % D |
Chemical Purity | Minimum 98% |
Accurate Mass | 231.1315 |
These physical properties influence the compound's stability and shelf-life, making it suitable for long-term storage under appropriate conditions .
Solubility Profile
The solubility characteristics of Ibuprofen-d3 (sodium) are particularly relevant for research applications:
Solvent | Solubility |
---|---|
DMSO/DMF | ≥ 10 mM (≥ 30 mg/mL) |
DMSO | ≥ 50 mg/mL |
Ethanol | ≥ 50 mg/mL |
This favorable solubility profile enables various experimental applications, particularly in pharmaceutical research and development contexts .
Pharmacological Properties and Research Applications
Ibuprofen-d3 (sodium) maintains the pharmacological activity profile of non-deuterated ibuprofen sodium while offering distinct advantages for analytical and research purposes.
Mechanism of Action
As a deuterated analog of ibuprofen sodium, this compound exhibits similar pharmacological mechanisms:
Target | Effect |
---|---|
COX-1 | Selective inhibition (IC₅₀ = 13 μM) |
Cell Proliferation | Inhibitory effect |
Angiogenesis | Inhibitory effect |
Apoptosis | Induction |
Nitric Oxide | Donor activity |
These mechanisms underpin its applications in various research fields, particularly in inflammation, pain management, and oncology studies .
Research Applications
The compound finds application across multiple research domains:
Research Area | Application |
---|---|
Cancer Research | Studies on tumor survival, angiogenesis inhibition, and apoptosis induction |
Inflammation/Immunology | Investigation of inflammatory response mechanisms and modulation |
Infection Research | Studies on bacterial infections and immune responses |
Neurological Disease | Research on pain pathways and neuroinflammatory processes |
Analytical Chemistry | Internal standard for mass spectrometry and pharmacokinetic studies |
The deuterium labeling makes this compound particularly valuable as an internal standard in mass spectrometry and as a tracer in metabolism studies .
Clinical Research Findings
Research comparing ibuprofen sodium formulations with conventional ibuprofen acid has yielded significant insights into the potential advantages of sodium salt formulations.
Comparative Efficacy Studies
A double-blind, multicenter trial examining ibuprofen sodium dihydrate versus ibuprofen acid in postoperative dental pain revealed notable differences:
Clinical Implications
The enhanced absorption characteristics of ibuprofen sodium formulations translate to practical clinical benefits:
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More rapid onset of pain relief
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Faster reduction in pain intensity during the critical first hour
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Improved patient experience during acute pain episodes
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Maintained safety profile comparable to conventional formulations
These advantages position sodium salt formulations as potentially superior options for conditions requiring rapid pain relief .
Analytical Applications and Methods
Mass Spectrometry Applications
Ibuprofen-d3 (sodium) serves as an invaluable internal standard in liquid chromatography-mass spectrometry (LC-MS) applications:
-
The deuterium labeling provides a mass shift that enables accurate quantification of unlabeled ibuprofen
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Identical chemical behavior to non-deuterated ibuprofen minimizes matrix effects
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High isotopic purity (99 atom % D) ensures analytical precision
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Application in pharmacokinetic studies, bioavailability assessments, and therapeutic drug monitoring
The compound's stability and high purity make it particularly suitable for quantitative analytical methods in pharmaceutical research and clinical laboratories .
Metabolism Studies
The deuterium labeling pattern specifically at the alpha-methyl position enables detailed studies of ibuprofen metabolism:
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Tracking metabolic pathways and transformation products
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Investigating cytochrome P450-mediated oxidation processes
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Studying pharmacokinetic properties in various patient populations
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Evaluating drug-drug interactions affecting ibuprofen metabolism
These applications contribute significantly to understanding the complex pharmacokinetic profile of ibuprofen and its clinical implications .
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